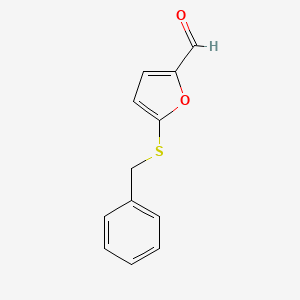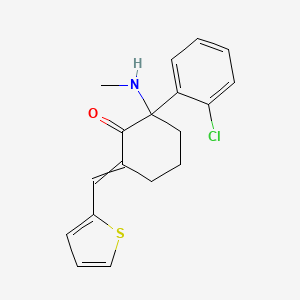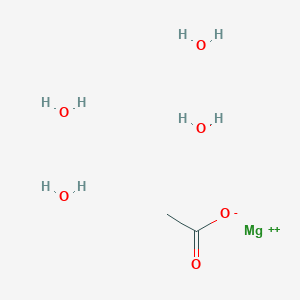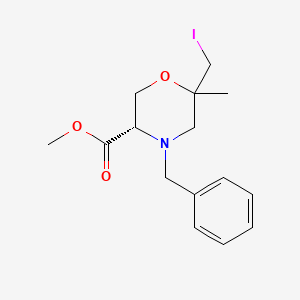
Sodium;4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-, sodium salt (1:1) is a chemical compound with the molecular formula C6H4ClNaO. It is commonly known as sodium 4-chlorophenolate. This compound is a derivative of phenol, where a chlorine atom is substituted at the para position, and the phenol is converted to its sodium salt form. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-, sodium salt (1:1) can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the sodium salt. The general reaction is as follows:
C6H4ClOH+NaOH→C6H4ClONa+H2O
Industrial Production Methods
In industrial settings, the production of sodium 4-chlorophenolate often involves the fusion of 4-chlorophenol with sodium hydroxide at high temperatures (around 623K) and pressures (approximately 320 atm). This method ensures a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Esterification: Reacting with acyl chlorides or anhydrides can form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other substituted phenols.
Biology: Employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, including as an antiseptic.
Industry: Utilized in the production of dyes, resins, and other chemical intermediates
Wirkmechanismus
The mechanism of action of phenol, 4-chloro-, sodium salt (1:1) primarily involves its ability to undergo nucleophilic aromatic substitution. The chlorine atom’s electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then eliminates the leaving group (chloride ion) to form the substituted product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2-chloro-, sodium salt (1:1)
- Phenol, 3-chloro-, sodium salt (1:1)
- Phenol, 4-bromo-, sodium salt (1:1)
Uniqueness
Phenol, 4-chloro-, sodium salt (1:1) is unique due to the specific positioning of the chlorine atom at the para position, which significantly influences its reactivity and chemical properties. Compared to its ortho and meta counterparts, the para-substituted compound exhibits different reactivity patterns in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C6H5ClNaO+ |
|---|---|
Molekulargewicht |
151.54 g/mol |
IUPAC-Name |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChI-Schlüssel |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)






![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
